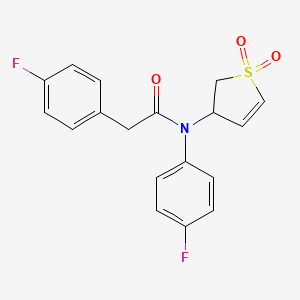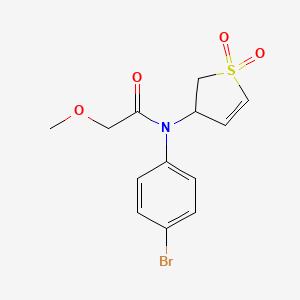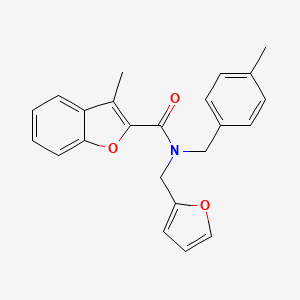
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of sulfonyl groups, which are known for their electron-withdrawing properties, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using alkyl halides or alkyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.
化学反応の分析
Types of Reactions
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)-1,3-thiazol-5-amine
- 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole-5-amine
Uniqueness
Compared to similar compounds, 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H20N2O5S3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-ethylsulfonyl-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-24(18,19)15-17-14(13(23-15)16-9-10-22-3)25(20,21)12-7-5-11(2)6-8-12/h5-8,16H,4,9-10H2,1-3H3 |
InChIキー |
GTKUJJAUFZCCHN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411512.png)
![methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11411515.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11411519.png)

![1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11411527.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11411541.png)
![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411547.png)
![7-(3-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411552.png)
![1-(3,4-dimethylphenyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11411554.png)

![1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid](/img/structure/B11411561.png)
